

Spectral Analysis of 5-Chloro-2-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzoic acid

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This in-depth technical guide provides a comprehensive overview of the spectral data for **5-Chloro-2-nitrobenzoic acid**, a compound of interest in various chemical and pharmaceutical research domains. This document presents quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The following tables summarize the key spectral data obtained for **5-Chloro-2-nitrobenzoic acid**.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 90 MHz

Chemical Shift (ppm)	Multiplicity	Assignment
10.51	s	-COOH
7.88	d	Ar-H
7.84	d	Ar-H
7.67	dd	Ar-H

¹³C NMR Spectral Data

While a specific peak list with assignments was not available in the searched literature, typical chemical shifts for substituted benzoic acids suggest the following approximate ranges for the carbon atoms in **5-Chloro-2-nitrobenzoic acid**.^{[1][2][3]}

Assignment	Expected Chemical Shift Range (ppm)
-COOH	165 - 175
C-Cl	130 - 140
C-NO ₂	145 - 155
Aromatic C-H	120 - 140
Aromatic C (quaternary)	125 - 150

IR Spectral Data

The infrared spectrum of **5-Chloro-2-nitrobenzoic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3000 (broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)
1520 - 1560	Asymmetric NO ₂ stretch
1340 - 1380	Symmetric NO ₂ stretch
~1600, ~1475	C=C stretch (aromatic)
1000 - 1200	C-Cl stretch

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

The mass spectrum of **5-Chloro-2-nitrobenzoic acid** shows a clear molecular ion peak and several characteristic fragment ions.^[4]

m/z	Relative Intensity (%)	Assignment
201	100.0	[M] ⁺ (Molecular Ion)
203	32.9	[M+2] ⁺ (Isotope peak due to ³⁷ Cl)
184	-	[M-OH] ⁺
171	32.9	[M-NO] ⁺
155	11.0	[M-NO ₂] ⁺
127	80.2	[M-NO ₂ -CO] ⁺
99	89.4	[C ₆ H ₄ Cl] ⁺
75	55.3	[C ₆ H ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).^[5]

Sample Preparation:

- A sample of **5-Chloro-2-nitrobenzoic acid** (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) is accurately weighed.
- The solid is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.^[5]

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard one-pulse experiment is typically performed.
- For ^{13}C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquired free induction decay (FID) is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR spectroscopy is a common and convenient method for analyzing solid samples.^{[6][7][8][9]}

Sample Preparation:

- A small amount of the solid **5-Chloro-2-nitrobenzoic acid** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
- The sample spectrum is then acquired.

- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a widely used technique for the analysis of volatile and thermally stable organic compounds.^{[10][11][12][13]}

Sample Introduction:

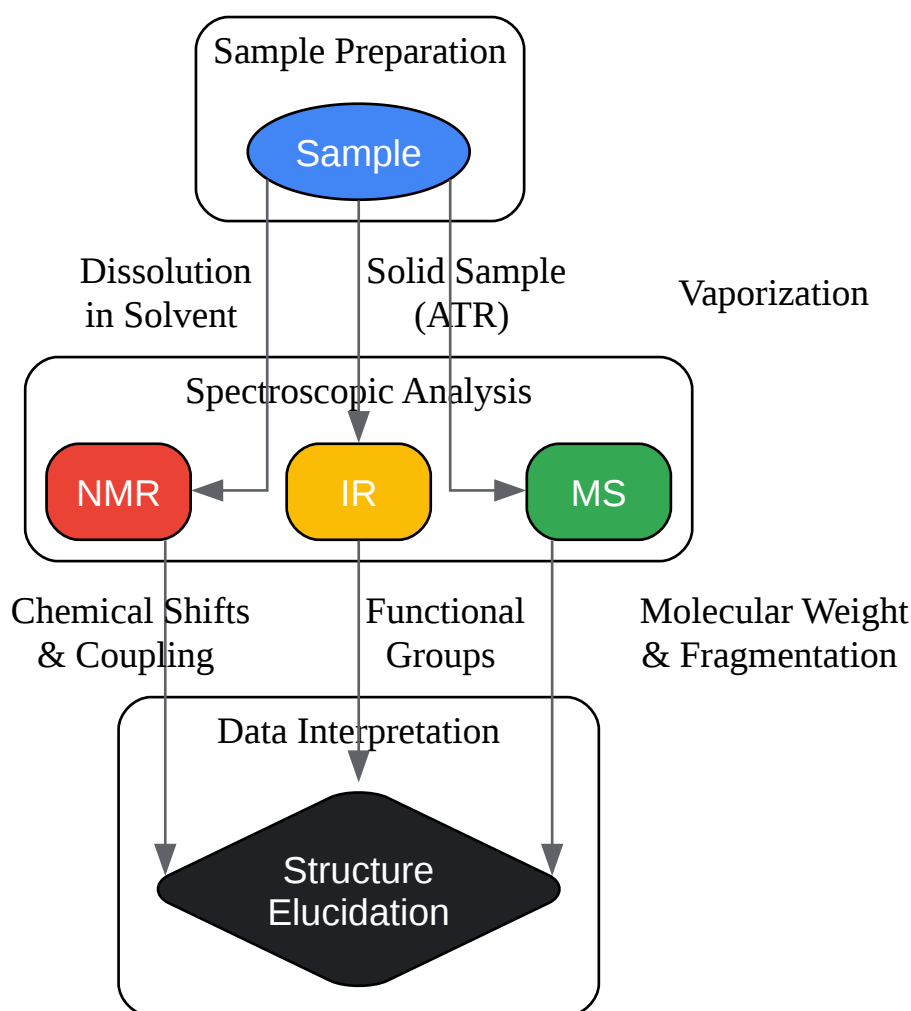
- A small amount of the solid **5-Chloro-2-nitrobenzoic acid** is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).^[12]
- This causes the molecules to ionize, forming a molecular ion (M⁺•) and a variety of fragment ions.
- The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **5-Chloro-2-nitrobenzoic acid**.



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Caption: Workflow for the spectral analysis of **5-Chloro-2-nitrobenzoic acid**.

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